molecular formula C11H15F3N4O B5292987 N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide

N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide

Cat. No.: B5292987
M. Wt: 276.26 g/mol
InChI Key: ANICBIIQIHHUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TPA-023 and belongs to the class of compounds known as GABAA receptor modulators. In

Mechanism of Action

TPA-023 acts as a positive allosteric modulator of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABAA receptor, leading to the sedative and anxiolytic effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that TPA-023 has a number of biochemical and physiological effects. It has been found to increase the duration of GABA-mediated chloride currents, leading to an increase in the inhibitory effects of GABA. Additionally, TPA-023 has been shown to increase the binding affinity of GABA to the GABAA receptor, leading to an increase in the activity of the receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using TPA-023 in lab experiments is its specificity for the GABAA receptor, which allows for precise modulation of the receptor activity. However, one limitation of using TPA-023 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving TPA-023. One area of interest is the potential use of TPA-023 in the treatment of alcohol use disorder. Studies have shown that TPA-023 can reduce alcohol consumption in rodents, making it a promising candidate for further research in this area. Additionally, further research is needed to explore the potential use of TPA-023 in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia.
Conclusion:
In conclusion, TPA-023 is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its specificity for the GABAA receptor and its anxiolytic, anticonvulsant, and sedative effects make it a valuable tool for scientific research. Further research is needed to explore its potential use in the treatment of alcohol use disorder and other neurological and psychiatric disorders.

Synthesis Methods

TPA-023 is synthesized through a multi-step process that involves the reaction of 4-(3,3,3-trifluoropropyl)pyrimidine-2-amine with ethyl chloroacetate to form N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide. The final product is obtained through purification and isolation steps.

Scientific Research Applications

TPA-023 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that TPA-023 has anxiolytic, anticonvulsant, and sedative effects, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and sleep disorders.

Properties

IUPAC Name

N-[2-[[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c1-8(19)15-6-7-17-10-16-5-3-9(18-10)2-4-11(12,13)14/h3,5H,2,4,6-7H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANICBIIQIHHUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=NC=CC(=N1)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.